molecular formula C10H24Cl2N2 B1421640 N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride CAS No. 1193390-11-2

N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride

Cat. No. B1421640
CAS RN: 1193390-11-2
M. Wt: 243.21 g/mol
InChI Key: SZRVKOALKTVOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride” is a chemical compound with the CAS Number: 1193390-11-2 . It has a molecular weight of 243.22 .


Molecular Structure Analysis

The IUPAC name for this compound is N1-cyclohexyl-N~1~,N~2~-dimethyl-1,2-ethanediamine dihydrochloride . The InChI code is 1S/C10H22N2.2ClH/c1-11-8-9-12(2)10-6-4-3-5-7-10;;/h10-11H,3-9H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Analytical Chemistry and Characterization

Research involving N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride focuses significantly on analytical chemistry, particularly in characterizing the compound and its derivatives. For instance, De Paoli et al. (2013) developed analytical methods using liquid chromatography and mass spectrometry for the qualitative and quantitative analysis of arylcyclohexylamines, a group to which this compound belongs, in biological matrices like blood, urine, and vitreous humor. These methods are essential for forensic and research purposes, highlighting the compound's role in analytical chemistry (De Paoli et al., 2013).

Chemical Synthesis and Reactions

In the realm of chemical synthesis, the compound and its analogs are subjects of various synthetic routes and reactions. For example, Lv Shuo (2012) described the synthesis of 2,2'-Azobis(N-cyclohexyl-2-methyl propionamidine) dihydrochloride, showcasing the compound's utility in creating novel chemical entities. Similarly, Zemlyakov et al. (2005) synthesized hydrophobic derivatives of muramyldipeptides, indicating the compound's potential in developing new molecules with unique properties (Lv Shuo, 2012); (Zemlyakov et al., 2005).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the compound's derivatives are used to synthesize and characterize novel materials. Ibrahim et al. (2004) investigated the polymerization of methyl methacrylate in the presence of iron(II) complex with tetradentate nitrogen ligands, showcasing the compound's applications in creating advanced materials with unique properties (Ibrahim et al., 2004).

Medicinal Chemistry and Drug Design

In medicinal chemistry and drug design, derivatives of the compound are used in synthesizing new drugs and studying their properties. For instance, Masaud et al. (2022) explored the synthesis of Ketamine derivatives via Mannich reactions, highlighting the compound's relevance in the synthesis of potential therapeutics (Masaud et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N'-cyclohexyl-N,N'-dimethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-11-8-9-12(2)10-6-4-3-5-7-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRVKOALKTVOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1CCCCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.